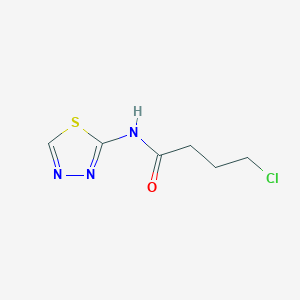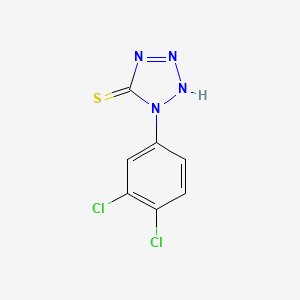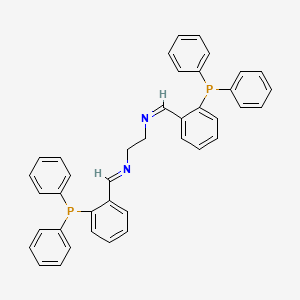
4-Chlor-N-(1,3,4-Thiadiazol-2-yl)butanamid
Übersicht
Beschreibung
4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide is a useful research compound. Its molecular formula is C6H8ClN3OS and its molecular weight is 205.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Die 1,3,4-Thiadiazol-Derivate, einschließlich Verbindungen wie 4-Chlor-N-(1,3,4-Thiadiazol-2-yl)butanamid, wurden für ihre potente antimikrobielle Wirkung erkannt. Forschungsergebnisse zeigen, dass diese Verbindungen eine signifikante Aktivität gegen eine Vielzahl von mikrobiellen Stämmen aufweisen, darunter E. coli, B. mycoides und C. albicans . Die strukturelle Konfiguration des Thiadiazolrings trägt zu dieser Aktivität bei, was diese Derivate zu wertvollen Werkzeugen bei der Entwicklung neuer antimikrobieller Mittel macht.
Antitumor- und zytotoxische Eigenschaften
Diese Derivate wurden auch auf ihre zytotoxischen Eigenschaften untersucht, insbesondere im Zusammenhang mit der Krebsbehandlung. Sie haben vielversprechende Ergebnisse bei der Hemmung der Proliferation von Tumorzellen gezeigt, einschließlich derer aus Krebserkrankungen des Nervensystems (wie Medulloblastom, Neuroblastom und Gliom) und peripherer Krebserkrankungen wie Dickdarm-Adenokarzinom und Lungenkarzinom . Die Fähigkeit von 1,3,4-Thiadiazol-Derivaten, die DNA-Replikation zu stören, macht sie zu potenziellen Kandidaten für Antitumormittel.
Antivirene Anwendungen
Das antivirale Potenzial von 1,3,4-Thiadiazol-Derivaten ist ein weiterer interessanter Bereich. Diese Verbindungen können in die Replikationsprozesse von Viren eingreifen und bieten einen Weg zur Entwicklung neuer antiviraler Medikamente. Ihre strukturelle Ähnlichkeit zu Nukleobasen ermöglicht es ihnen, in virale DNA oder RNA zu integrieren und so den viralen Lebenszyklus zu unterbrechen .
Hemmung der Carboanhydrase
1,3,4-Thiadiazol-Derivate wurden als wirksame Inhibitoren der Carboanhydrase identifiziert, einem Enzym, das an wichtigen physiologischen Prozessen wie der Atmung und dem Säure-Basen-Haushalt beteiligt ist. Durch die Modulation der Aktivität dieses Enzyms könnten diese Verbindungen zur Behandlung von Erkrankungen wie Glaukom, Epilepsie und Höhenkrankheit eingesetzt werden .
Anticonvulsivante Effekte
Die Derivate von 1,3,4-Thiadiazol haben antikonvulsive Effekte gezeigt, die bei der Behandlung von Krampfanfällen von Vorteil sein könnten. Ihre Interaktion mit Rezeptoren im zentralen Nervensystem kann dazu beitragen, die Feuerrate von Neuronen zu stabilisieren und so das Auftreten von Krampfanfällen zu reduzieren .
Insektizide Eigenschaften
In der landwirtschaftlichen Forschung wurden 1,3,4-Thiadiazol-Derivate zur Verwendung als Insektizide synthetisiert. Ihre Wirksamkeit wurde gegen verschiedene Insektenarten getestet, wobei sie sich als potenzielle neue Klasse von Insektiziden erwiesen. Die Kombination dieser Derivate mit anderen Verbindungen, wie z. B. Chrysanthemumsäure, hat zur Entwicklung neuer Pestizide geführt .
Wirkmechanismus
Target of Action
The primary target of 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide is the Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is a transcription factor that plays a crucial role in many cellular processes such as cell growth and apoptosis .
Mode of Action
4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide interacts with its target, STAT3, by binding to the active site of the enzyme . This interaction inhibits the activity of STAT3, thereby preventing the transcription of genes that promote cell growth and survival .
Biochemical Pathways
The inhibition of STAT3 by 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide affects various biochemical pathways. Primarily, it disrupts the JAK-STAT signaling pathway, which is involved in cell growth, survival, and differentiation . The downstream effects of this disruption can lead to the inhibition of cancer cell proliferation and induction of apoptosis .
Result of Action
The molecular and cellular effects of 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide’s action primarily involve the inhibition of cancer cell growth. By inhibiting STAT3, the compound prevents the transcription of genes that promote cell growth and survival. This can lead to the inhibition of cancer cell proliferation and the induction of apoptosis .
Biochemische Analyse
Biochemical Properties
4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of certain proteases, which are enzymes that break down proteins . This inhibition can lead to the accumulation of specific proteins within cells, affecting cellular processes. Additionally, 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide interacts with biomolecules such as DNA and RNA, potentially influencing gene expression and protein synthesis .
Cellular Effects
The effects of 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide on various cell types and cellular processes are profound. It has been observed to alter cell signaling pathways, which are crucial for cell communication and function . By modulating these pathways, the compound can influence cell proliferation, differentiation, and apoptosis (programmed cell death). Furthermore, 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide affects gene expression by binding to specific DNA sequences, leading to changes in the production of proteins that regulate cellular metabolism .
Molecular Mechanism
At the molecular level, 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity. The compound binds to the active sites of enzymes, preventing them from catalyzing their respective reactions . This binding can be competitive or non-competitive, depending on the enzyme and the specific interaction. Additionally, 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide can induce changes in gene expression by interacting with transcription factors, proteins that regulate the transcription of genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or extreme pH levels . Long-term studies have shown that prolonged exposure to 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide can lead to sustained changes in cellular function, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can effectively modulate biochemical pathways . At higher doses, it can induce toxic effects, including liver and kidney damage . These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for the metabolism of various compounds in the body . The compound can influence metabolic flux, altering the levels of metabolites and affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in particular cellular compartments, influencing its activity and function .
Subcellular Localization
The subcellular localization of 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide is crucial for its activity. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can affect its interactions with biomolecules and its overall biochemical effects .
Eigenschaften
IUPAC Name |
4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3OS/c7-3-1-2-5(11)9-6-10-8-4-12-6/h4H,1-3H2,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVINGJRLYFGATF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C(S1)NC(=O)CCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90395058 | |
| Record name | 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90395058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
544700-56-3 | |
| Record name | 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90395058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















